molecular formula C7H9N3O B13698756 N'-hydroxy-5-methylpyridine-3-carboximidamide

N'-hydroxy-5-methylpyridine-3-carboximidamide

Cat. No.: B13698756
M. Wt: 151.17 g/mol
InChI Key: USBYDIXYURVBDA-UHFFFAOYSA-N
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Description

N’-hydroxy-5-methylpyridine-3-carboximidamide is a heterocyclic organic compound that contains a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-5-methylpyridine-3-carboximidamide typically involves the reaction of 5-methylpyridine-3-carboximidamide with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for N’-hydroxy-5-methylpyridine-3-carboximidamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-5-methylpyridine-3-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield N’-hydroxy-5-methylpyridine-3-carboxylic acid, while reduction may produce N’-hydroxy-5-methylpyridine-3-carboximidamide derivatives .

Scientific Research Applications

N’-hydroxy-5-methylpyridine-3-carboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-5-methylpyridine-3-carboximidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-hydroxy-5-methylpyridine-3-carboximidamide include:

Uniqueness

N’-hydroxy-5-methylpyridine-3-carboximidamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various scientific research and industrial applications .

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

N'-hydroxy-5-methylpyridine-3-carboximidamide

InChI

InChI=1S/C7H9N3O/c1-5-2-6(4-9-3-5)7(8)10-11/h2-4,11H,1H3,(H2,8,10)

InChI Key

USBYDIXYURVBDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)C(=NO)N

Origin of Product

United States

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